4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.: 919363-60-3
VCID: VC20149616
InChI: InChI=1S/C17H19NSi/c1-19(2,3)13-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11H,18H2,1-3H3
SMILES:
Molecular Formula: C17H19NSi
Molecular Weight: 265.42 g/mol

4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine

CAS No.: 919363-60-3

Cat. No.: VC20149616

Molecular Formula: C17H19NSi

Molecular Weight: 265.42 g/mol

* For research use only. Not for human or veterinary use.

4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine - 919363-60-3

Specification

CAS No. 919363-60-3
Molecular Formula C17H19NSi
Molecular Weight 265.42 g/mol
IUPAC Name 4-[4-(2-trimethylsilylethynyl)phenyl]aniline
Standard InChI InChI=1S/C17H19NSi/c1-19(2,3)13-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11H,18H2,1-3H3
Standard InChI Key KGRZKDSTJCSUJJ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N

Introduction

4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine is an organic compound of significant interest in materials science, organic synthesis, and potentially drug development. This compound is characterized by a biphenyl core substituted with a trimethylsilyl ethynyl group and an amine functional group. Its molecular formula is C15H17NSiC_{15}H_{17}NSi, with a molecular weight of 265.42 g/mol .

The unique structural features of this compound, including its extended conjugation and functional groups, make it a versatile candidate for chemical modifications and applications in diverse fields.

Common Synthetic Routes

The synthesis of 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine typically involves:

  • Sonogashira Coupling Reaction:

    • A palladium-catalyzed reaction between an aryl halide (e.g., iodobenzene derivative) and a trimethylsilylacetylene.

    • Produces the trimethylsilyl ethynyl-biphenyl intermediate.

  • Amine Functionalization:

    • Introduction of the amine group at the para position through nucleophilic substitution or reductive amination.

Industrial Scale-Up

For large-scale production:

  • Continuous flow reactors are employed to enhance yield and efficiency.

  • Purification is achieved via recrystallization or chromatography to ensure high purity levels.

Organic Synthesis

The compound serves as a precursor for synthesizing derivatives with tailored properties by modifying the amine or ethynyl groups.

Materials Science

Its rigid biphenyl structure and conjugated system make it a candidate for:

  • Organic semiconductors.

  • Light-emitting diodes (LEDs).

  • Advanced polymer materials.

Biological Research

The amine group allows for hydrogen bonding with biological targets, while the ethynyl group facilitates π-π interactions with aromatic systems. These properties suggest potential applications as:

  • Enzyme modulators.

  • Molecular probes in biochemical assays .

Comparative Analysis with Similar Compounds

Compound NameKey Features
4-[(Trimethylsilyl)ethynyl]anilineLacks biphenyl core
4-[(Trimethylsilyl)ethynyl]benzaldehydeContains aldehyde instead of amine
4-[(Trimethylsilyl)ethynyl]benzoic acidFeatures carboxylic acid instead of amine

The biphenyl structure in 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine enhances π-π stacking interactions and stability compared to these analogues.

Biological Activity

Studies suggest that this compound can interact with enzymes and receptors through:

  • Hydrogen bonding via the amine group.

  • π-π stacking through the ethynyl-biphenyl system.

These interactions may modulate enzyme activity or receptor function, making it a potential candidate for drug discovery and development.

Derivative Exploration

Research has focused on synthesizing derivatives by altering substituents on the biphenyl or modifying the trimethylsilyl group to explore new functionalities in materials science and biochemistry.

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